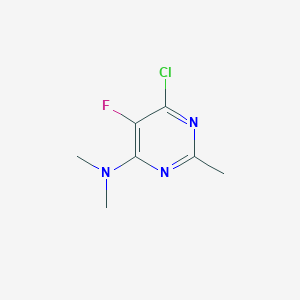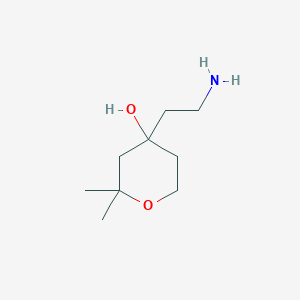
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H10ClFN3. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and material science. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, and they are structurally related to pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of pyrimidine derivatives. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce corresponding oxo derivatives.
Scientific Research Applications
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N,N-dimethylpyrimidin-4-amine
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Uniqueness
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H9ClFN3 |
|---|---|
Molecular Weight |
189.62 g/mol |
IUPAC Name |
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClFN3/c1-4-10-6(8)5(9)7(11-4)12(2)3/h1-3H3 |
InChI Key |
BHBKDLCYLWTKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)




![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)
